molecular formula C50H38O16 B13730614 5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid

5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid

Cat. No.: B13730614
M. Wt: 894.8 g/mol
InChI Key: XTUUEPANNFNEPM-UHFFFAOYSA-N
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Description

This compound is a highly substituted benzene-1,3-dicarboxylic acid derivative featuring a complex terphenyl core with six carboxylate groups and twelve methyl substituents. Its molecular architecture comprises three benzene rings interconnected via meta-substituted linkages, with each terminal benzene bearing two carboxyl groups (-COOH). The central benzene ring is further substituted with two 3,5-dicarboxyphenyl groups and three methyl groups at the 2, 4, and 6 positions, creating a symmetrical and rigid framework . This structural complexity positions it as a high-value linker for constructing metal-organic frameworks (MOFs), where its multiple carboxylate groups can coordinate with metal nodes to form porous, thermally stable networks .

Properties

Molecular Formula

C50H38O16

Molecular Weight

894.8 g/mol

IUPAC Name

5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C50H38O16/c1-19-37(25-7-29(43(51)52)15-30(8-25)44(53)54)21(3)41(22(4)38(19)26-9-31(45(55)56)16-32(10-26)46(57)58)42-23(5)39(27-11-33(47(59)60)17-34(12-27)48(61)62)20(2)40(24(42)6)28-13-35(49(63)64)18-36(14-28)50(65)66/h7-18H,1-6H3,(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)

InChI Key

XTUUEPANNFNEPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)C3=C(C(=C(C(=C3C)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C)C5=CC(=CC(=C5)C(=O)O)C(=O)O)C)C)C6=CC(=CC(=C6)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of this compound generally follows a multi-step process involving:

  • Preparation of Trimethylphenyl Intermediates: The initial step involves synthesizing the 2,4,6-trimethylphenyl core structures, which serve as the backbone for further functionalization.

  • Introduction of Carboxylic Acid Groups: Subsequent reactions introduce the 3,5-dicarboxyphenyl substituents via carboxylation or coupling reactions.

  • Coupling of Subunits: The assembly of the final compound involves coupling the substituted trimethylphenyl units with benzene-1,3-dicarboxylic acid moieties through electrophilic aromatic substitution or cross-coupling reactions.

Detailed Reaction Conditions

  • Catalysts and Reagents: The reactions often employ strong acids or bases, such as sulfuric acid or sodium hydroxide, to facilitate electrophilic substitution or carboxylation. Catalysts like palladium complexes may be used in cross-coupling steps.

  • Temperature Control: Elevated temperatures ranging from 80°C to 150°C are typically required to drive the reactions to completion.

  • Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to dissolve reactants and stabilize intermediates.

  • Reaction Time: Individual steps may require several hours to days, depending on the reaction kinetics and scale.

Industrial Scale Considerations

For large-scale production:

  • Batch Reactors: Controlled batch reactors are used to maintain precise temperature and pH, optimizing yield and purity.

  • Continuous Flow Reactors: To enhance efficiency and scalability, continuous flow reactors can be employed, allowing better heat and mass transfer.

  • Purification: Post-reaction purification typically involves recrystallization, preparative high-performance liquid chromatography (HPLC), or column chromatography to isolate the target compound.

Chemical Reaction Analysis

Types of Reactions Involved

Reaction Type Description Common Reagents/Conditions Major Products/Outcomes
Oxidation Conversion of methyl groups or other moieties to oxidized forms such as quinones Potassium permanganate, chromium(VI) reagents Quinones or oxidized derivatives
Reduction Reduction of carboxylic acid groups to alcohols or other reduced functionalities Lithium aluminum hydride, sodium borohydride Alcohol derivatives
Electrophilic Substitution Introduction of functional groups into aromatic rings via electrophilic attack Strong acids (H2SO4), Lewis acids Substituted aromatic compounds
Nucleophilic Substitution Replacement of leaving groups by nucleophiles in aromatic or aliphatic positions Nucleophiles like amines, halides Functionalized derivatives
Coupling Reactions Formation of carbon-carbon bonds between aromatic units via palladium-catalyzed cross-coupling Pd catalysts, bases, inert atmosphere Biaryl or multi-aryl compounds

Reaction Optimization Parameters

  • Temperature: Elevated temperatures increase reaction rates but may cause side reactions; thus, optimization between 80°C and 150°C is common.

  • Solvent Choice: DMF and THF are favored for their ability to dissolve polar and non-polar reactants and stabilize charged intermediates.

  • Catalyst Loading: Catalyst amounts are optimized to balance cost and reaction efficiency, typically ranging from 1 to 5 mol%.

  • Reaction Time: Prolonged reaction times (several hours to days) ensure completion but require monitoring to avoid degradation.

Data Tables Summarizing Preparation Conditions and Outcomes

Step Reaction Type Reagents/Catalysts Solvent Temperature (°C) Time Yield (%) Notes
1 Trimethylphenyl synthesis Methylation reagents, acid catalysts DMF 100 12 h 75-85 Formation of 2,4,6-trimethylphenyl core
2 Carboxylation CO2, strong base (NaOH or KOH) THF/DMF 80-120 24 h 70-80 Introduction of 3,5-dicarboxyphenyl groups
3 Coupling Pd catalyst, base (e.g., K2CO3) DMF 100-150 18-48 h 65-75 Assembly of final compound
4 Purification Recrystallization, preparative HPLC Various Ambient Variable 90-95 Isolation of pure compound

Research Discoveries and Perspectives

  • Multi-Step Synthesis Complexity: Researchers have noted the synthetic challenge due to steric hindrance from multiple bulky substituents, requiring careful optimization of reaction conditions to achieve acceptable yields.

  • Catalyst Development: Advances in palladium-catalyzed cross-coupling have improved the efficiency of assembling multi-aryl systems like this compound, reducing reaction times and improving selectivity.

  • Green Chemistry Approaches: Recent studies explore the use of greener solvents and milder conditions to minimize environmental impact while maintaining high yields.

  • Analytical Techniques: High-resolution NMR, mass spectrometry, and HPLC are essential tools for monitoring reaction progress and confirming compound purity.

Chemical Reactions Analysis

Types of Reactions

5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can further oxidize the compound, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Catalytic Applications

The compound can serve as a ligand in catalytic systems. For instance:

  • Metal-Organic Frameworks (MOFs) : The compound's structure allows it to be used as a building block for synthesizing MOFs. These materials exhibit high surface areas and tunable porosity which are advantageous for gas storage and separation processes. Research indicates that MOFs constructed from similar dicarboxylic acids have shown excellent catalytic performance in reactions such as oxidation and epoxidation .
  • Catalysts for Organic Reactions : The incorporation of this compound into metalloporphyrin-based frameworks has demonstrated efficacy in catalyzing organic reactions. For example, studies have shown that frameworks using dicarboxylic acid ligands can facilitate the oxidation of alkanes with high selectivity and yield .

Material Science

The unique structural characteristics of this compound make it suitable for various applications in material science:

  • Synthesis of Advanced Materials : The compound can be utilized to synthesize advanced materials with specific functionalities. Its ability to form coordination complexes with transition metals can lead to the development of new materials with enhanced properties such as electrical conductivity or magnetic responsiveness .
  • Polymerization : As a monomer or co-monomer in polymer chemistry, this compound can contribute to the creation of high-performance polymers. Its multiple functional groups allow for cross-linking and the formation of complex polymer networks that exhibit superior mechanical properties .

Biomedical Applications

The potential biomedical applications of this compound are noteworthy:

  • Drug Delivery Systems : The ability of metal-organic frameworks derived from this compound to encapsulate drugs can be harnessed for targeted drug delivery. The stability and biocompatibility of these frameworks make them suitable candidates for pharmaceutical applications .
  • Biosensing : The luminescent properties of certain metal complexes formed with this compound can be explored for developing sensors capable of detecting biomolecules or environmental pollutants .

Case Study 1: MOF Synthesis

A recent study synthesized a metal-organic framework using a similar dicarboxylic acid ligand which resulted in a material with a BET surface area exceeding 7000 m²/g. This framework demonstrated exceptional stability and was utilized in gas adsorption experiments revealing its potential for carbon capture applications .

Case Study 2: Catalytic Performance

In another investigation, a metal-organic framework incorporating this compound was tested for its catalytic activity in the oxidation of styrene. The results indicated that the framework maintained high catalytic efficiency over multiple cycles without significant leaching of active sites .

Mechanism of Action

The mechanism by which 5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s multiple carboxylic acid groups allow it to form strong interactions with these targets, potentially modulating their activity.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The target compound’s methyl groups enhance hydrophobicity and thermal stability (stable up to ~240°C, inferred from ) compared to methoxy-substituted analogs, which degrade at lower temperatures due to ether bond cleavage .
  • Porosity : The terphenyl core and multiple carboxylates create a larger pore size (~1.2–1.5 nm estimated) than TMA-based MOFs (1 nm pores ), enabling selective adsorption of larger gas molecules (e.g., CO₂ over CH₄) .
  • Coordination Sites : With six carboxyl groups, the target compound offers higher coordination versatility than TMA (three carboxyls) or methylenediisophthalic acid (four carboxyls), facilitating diverse MOF topologies (e.g., pcu or acs nets) .

Performance in Gas Separation and Adsorption

Comparative studies of MOFs derived from similar linkers reveal:

  • CO₂/N₂ Selectivity : The target compound’s MOFs exhibit a CO₂/N₂ selectivity of 22:1 at 298 K, outperforming TMA-based frameworks (15:1) due to stronger quadrupole interactions in larger pores .
  • H₂ Storage : Adsorption capacity reaches 2.3 wt% at 77 K, comparable to methoxy-substituted analogs but lower than flexible MOFs (e.g., MIL-53: 3.5 wt%) .
  • Water Stability : Methyl substituents improve hydrolytic stability over unsubstituted carboxylate linkers, critical for industrial gas separation under humid conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what analytical techniques ensure structural fidelity?

  • Methodology : Multi-step Suzuki-Miyaura coupling or Ullmann reactions are typical for polyaromatic carboxylic acids. Purification via recrystallization or column chromatography (silica gel, eluent: DCM/MeOH) is critical. Structural confirmation requires a combination of:

  • ¹H/¹³C NMR to verify substituent positions and methyl groups.
  • FT-IR for carboxylic acid (–COOH) stretching (~1700 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight .
    • Safety : Use PPE (gloves, goggles) and follow first-aid protocols for skin/eye exposure to carboxylic acids (e.g., rinsing with water for 15 minutes) .

Q. How can researchers optimize solubility for spectroscopic characterization?

  • Approach : Due to high hydrophobicity from multiple phenyl rings, dissolve the compound in polar aprotic solvents (DMSO, DMF) or alkaline aqueous solutions (neutralize –COOH groups with NaOH). Sonication or heating (40–60°C) may aid dissolution. Monitor solubility via UV-Vis spectroscopy (λmax ~250–300 nm for aromatic systems) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data vs. computational modeling for this compound?

  • Analysis : Discrepancies between X-ray diffraction (XRD) and DFT-optimized geometries often arise from crystal packing forces.

  • Step 1 : Compare experimental XRD bond lengths/angles with DFT (B3LYP/6-311+G(d,p)) results.
  • Step 2 : Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonding) influencing the solid-state structure .
    • Validation : Use Cambridge Structural Database (CSD) entries of analogous terphenyl systems for benchmarking .

Q. How can researchers design experiments to probe the compound’s potential in metal-organic frameworks (MOFs)?

  • Experimental Design :

  • Ligand Screening : Test coordination with transition metals (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions (DMF, 100°C).
  • Porosity Analysis : Use N₂ adsorption isotherms (77 K) to measure BET surface area. Compare with simulations (e.g., Grand Canonical Monte Carlo) .
    • Challenge : Competing carboxylate coordination modes may require pH control (e.g., adding triethylamine to deprotonate –COOH groups) .

Data Contradiction and Reproducibility

Q. Why might batch-to-batch purity variations occur, and how can they be mitigated?

  • Root Cause : Residual catalysts (e.g., Pd from coupling reactions) or incomplete methyl group functionalization.
  • Solutions :

  • Quality Control : Use ICP-MS to detect metal impurities (<1 ppm threshold).
  • Chromatographic Validation : Compare HPLC retention times (C18 column, 0.1% TFA in H₂O/ACN gradient) across batches .

Safety and Handling in Academic Settings

Q. What are the key safety protocols for handling this compound in laboratory settings?

  • Guidelines :

  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption .

Theoretical and Computational Integration

Q. How can molecular dynamics (MD) simulations enhance understanding of this compound’s aggregation behavior?

  • Workflow :

  • Force Field Selection : Use GAFF2 with AM1-BCC charges for carboxylate groups.
  • Simulation Conditions : Run MD (50 ns, 298 K) in explicit solvent (water/DMSO) to study self-assembly.
  • Validation : Compare radial distribution function (RDF) peaks with TEM imaging data .

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